Sodium 2-phenoxyisobutyrate
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Overview
Description
Sodium 2-phenoxyisobutyrate, also known as sodium 2-methyl-2-phenoxypropanoate, is a chemical compound with the molecular formula C10H11NaO3. It is a derivative of 2-phenoxyisobutyric acid and is commonly used in biochemical and physiological studies. This compound is a water-soluble, white crystalline powder and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-phenoxyisobutyrate can be synthesized through the reaction of 2-phenoxyisobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-phenoxyisobutyric acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as tri-liquid-phase catalysis. This method allows for the efficient synthesis of the compound while minimizing side reactions. Factors influencing the synthesis include the amounts of sodium phenolate and phase-transfer catalysts, types of organic solvents, and operating temperatures.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenoxyisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed:
Oxidation: 2-phenoxyisobutyric acid.
Reduction: 2-phenoxyisobutanol.
Substitution: Various substituted phenoxyisobutyric acid derivatives
Scientific Research Applications
Sodium 2-phenoxyisobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including esters and ethers.
Biology: The compound is utilized in studies involving plant growth regulation and biochemical pathways.
Mechanism of Action
The mechanism by which sodium 2-phenoxyisobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plant growth regulation, it may influence hormonal pathways and cellular processes. In potential medical applications, it could interact with neural pathways to provide neuroprotection .
Comparison with Similar Compounds
- Sodium hydroxybutyrate
- Sodium phenoxyacetate
- Sodium 2-phenoxypropionate
Comparison: Sodium 2-phenoxyisobutyrate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Compared to sodium hydroxybutyrate, it has a different functional group that provides distinct reactivity and applications. Sodium phenoxyacetate and sodium 2-phenoxypropionate have similar phenoxy groups but differ in their carbon chain structures, leading to variations in their chemical behavior and uses.
Properties
CAS No. |
39617-08-8 |
---|---|
Molecular Formula |
C10H12NaO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
sodium;2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12); |
InChI Key |
QMFQZKHZNLVCMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1.[Na] |
Key on ui other cas no. |
39617-08-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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